molecular formula C20H25NO5S B5056514 6-({[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

6-({[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid

Cat. No. B5056514
M. Wt: 391.5 g/mol
InChI Key: UFWMPQNXIXEGJU-UHFFFAOYSA-N
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Description

The compound of interest is a complex organic molecule, featuring a benzothiophene group that is modified with various substituents, including ethoxycarbonyl and cyclohexene carboxylic acid groups. This structure suggests a potential for diverse chemical reactivity and properties which may be explored for various applications in organic synthesis and materials science, excluding drug use and dosage information as requested.

Synthesis Analysis

The synthesis of related benzothiophene derivatives often involves cyclization reactions, employing conditions that can lead to complex cyclic structures (Jayaraman, Sridharan, & Nagappan, 2010). For example, cyclization of ethyl [2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate in cold concentrated sulfuric acid affords related cyclic compounds through reactions that can be tailored to produce the desired benzothiophene derivative (Wilamowski, Krasodomski, Nowak, & Sepiol, 1995).

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives typically features a conjugated system that includes a sulfur atom within a fused ring structure. This conjugation and the presence of heteroatoms significantly influence the electronic properties of the molecule. Structural analyses, such as X-ray crystallography, can provide detailed insights into the conformation and bonding within such molecules (Moustafa & Girgis, 2007).

Chemical Reactions and Properties

Benzothiophene derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic addition, and cyclization reactions. These reactions are often influenced by the presence of functional groups that can act as directing groups or electron donors/acceptors (Shipilovskikh, Rubtsov, & Zalesov, 2009).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Without more information, it’s difficult to speculate on this .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be interesting to explore its reactivity, potential uses in synthesis, or biological activity .

properties

IUPAC Name

6-[(3-ethoxycarbonyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO5S/c1-3-26-20(25)16-14-9-8-11(2)10-15(14)27-18(16)21-17(22)12-6-4-5-7-13(12)19(23)24/h4-5,11-13H,3,6-10H2,1-2H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFWMPQNXIXEGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3CC=CCC3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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